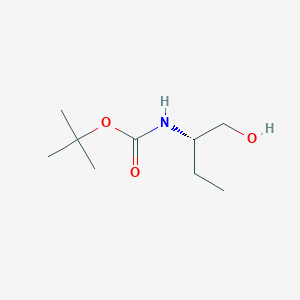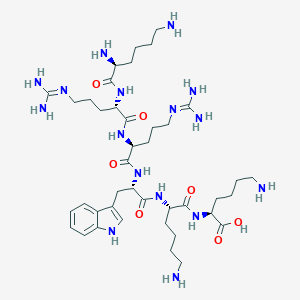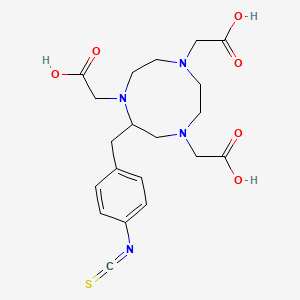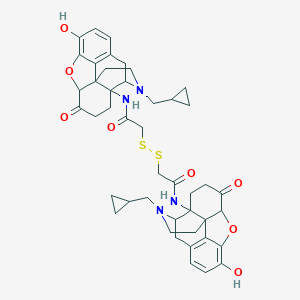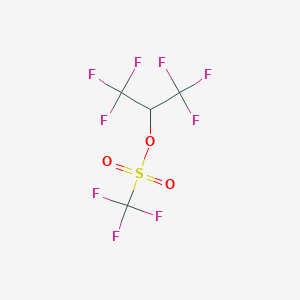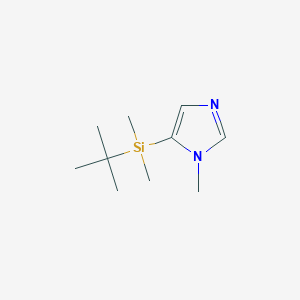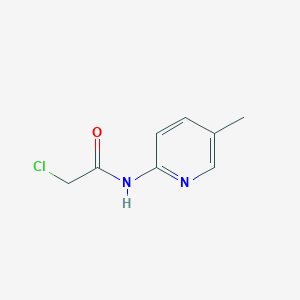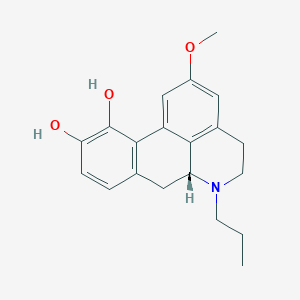
2-Methoxy-N-n-propylnorapomorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-n-propylnorapomorphine (MPN) is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of apomorphine, which is a non-selective dopamine agonist. MPN has been synthesized by several methods, and it has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-n-propylnorapomorphine has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of dopamine receptors in the central nervous system. 2-Methoxy-N-n-propylnorapomorphine has been shown to selectively activate D2 dopamine receptors, which are involved in the regulation of motor function, reward, and cognition. 2-Methoxy-N-n-propylnorapomorphine has also been used to study the effects of dopamine receptor activation on synaptic plasticity, neuronal excitability, and gene expression.
Wirkmechanismus
2-Methoxy-N-n-propylnorapomorphine acts as a selective agonist of D2 dopamine receptors. It binds to the receptor and activates the downstream signaling pathways, leading to the activation of intracellular enzymes and ion channels. The activation of D2 receptors by 2-Methoxy-N-n-propylnorapomorphine results in the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This leads to the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
2-Methoxy-N-n-propylnorapomorphine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and the prefrontal cortex, leading to the improvement of motor function and cognitive performance. 2-Methoxy-N-n-propylnorapomorphine has also been shown to increase the phosphorylation of extracellular signal-regulated kinases (ERKs) in the striatum, which is involved in the regulation of synaptic plasticity. 2-Methoxy-N-n-propylnorapomorphine has also been shown to increase the expression of the immediate early gene c-fos in the striatum, which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-N-n-propylnorapomorphine has several advantages for lab experiments. It is a selective agonist of D2 dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and behavioral processes. 2-Methoxy-N-n-propylnorapomorphine has also been shown to have a long half-life, which allows for sustained activation of D2 receptors. However, 2-Methoxy-N-n-propylnorapomorphine has some limitations for lab experiments. It has been shown to have off-target effects on other dopamine receptor subtypes, which may complicate the interpretation of results. 2-Methoxy-N-n-propylnorapomorphine has also been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxy-N-n-propylnorapomorphine. One direction is the investigation of the role of D2 receptors in the regulation of synaptic plasticity and learning and memory. Another direction is the investigation of the potential therapeutic applications of 2-Methoxy-N-n-propylnorapomorphine in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Additionally, the development of new selective agonists of D2 receptors with improved pharmacological properties may lead to the discovery of new therapeutic agents for these disorders.
Conclusion:
In conclusion, 2-Methoxy-N-n-propylnorapomorphine is a selective agonist of D2 dopamine receptors that has been extensively studied for its potential applications in scientific research. It has been synthesized by several methods, and it has been shown to have several biochemical and physiological effects. 2-Methoxy-N-n-propylnorapomorphine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-Methoxy-N-n-propylnorapomorphine, including the investigation of its role in synaptic plasticity and the development of new selective agonists of D2 receptors.
Synthesemethoden
2-Methoxy-N-n-propylnorapomorphine can be synthesized by several methods, including the reaction of apomorphine with n-propylamine and sodium hydride, the reaction of apomorphine with n-propylamine and boron trifluoride etherate, and the reaction of apomorphine with n-propylamine and trifluoroacetic acid. The yield of 2-Methoxy-N-n-propylnorapomorphine varies depending on the synthesis method used.
Eigenschaften
CAS-Nummer |
126874-82-6 |
|---|---|
Produktname |
2-Methoxy-N-n-propylnorapomorphine |
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
WNNMRMNAGNMVEW-MRXNPFEDSA-N |
Isomerische SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Kanonische SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Andere CAS-Nummern |
126874-82-6 |
Synonyme |
2-methoxy-N-n-propylnorapomorphine 2-MNPNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



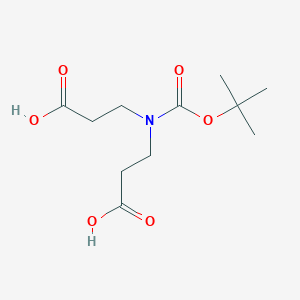
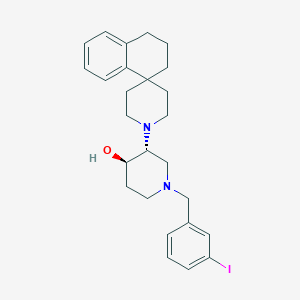
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
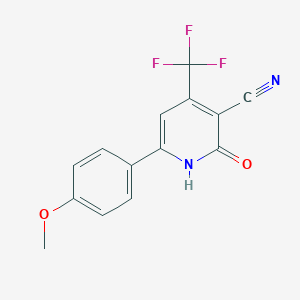
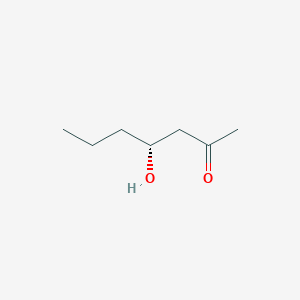
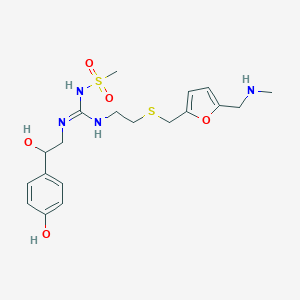
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
